L-homomethionine
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Overview
Description
L-homomethionine is a non-protein amino acid with the molecular formula C6H13NO2S. It is structurally similar to methionine but contains an additional methylene group in its side chain. This compound is known for its role in the biosynthesis of aliphatic glucosinolates in plants, particularly in species like Arabidopsis thaliana .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-homomethionine can be synthesized from methionine through a series of chain elongation reactions. The process involves the transamination of methionine to form a 2-oxo acid, which is then extended by one methyl group through condensation, isomerization, and oxidative decarboxylation reactions . The newly formed 2-oxo acid can be transaminated to produce this compound.
Industrial Production Methods
Industrial production of this compound is not as common as other amino acids. methods involving microbial fermentation and enzymatic processes are being explored. These methods aim to produce this compound in an eco-sustainable manner by utilizing engineered strains and enzymes .
Chemical Reactions Analysis
Types of Reactions
L-homomethionine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to thioethers.
Substitution: The methylthio group in this compound can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various alkyl and acyl derivatives.
Scientific Research Applications
L-homomethionine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its role in the biosynthesis of glucosinolates in plants.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of biodegradable polymers and hydrogels.
Mechanism of Action
L-homomethionine exerts its effects through various biochemical pathways. It is involved in the methionine chain elongation pathway, where it acts as a precursor for the synthesis of glucosinolates. The compound undergoes transamination, condensation, isomerization, and oxidative decarboxylation reactions to form different derivatives that participate in various metabolic processes .
Comparison with Similar Compounds
L-homomethionine is similar to other methionine homologs, such as:
L-beta-homomethionine: A β-amino acid with a similar structure but different functional properties.
D-homomethionine: The enantiomer of this compound with different stereochemistry.
Methionine: The parent compound with a shorter side chain.
This compound is unique due to its additional methylene group, which imparts different chemical and biological properties compared to its analogs.
Biological Activity
L-homomethionine, a derivative of the amino acid methionine, has garnered attention for its diverse biological activities. This article explores its biochemical properties, metabolic pathways, and potential therapeutic applications based on recent studies and findings.
This compound is characterized by the chemical formula C6H13NO2S and is classified as a homomethionine. Its structure includes a sulfur atom, which is crucial for its biological functions. The compound exists as an enantiomer, with this compound being the biologically active form .
Metabolic Pathways
This compound participates in various metabolic pathways, primarily those related to sulfur amino acids. It can be converted into other metabolites through transamination and methylation processes. Notably, it has been shown to interact with branched-chain amino acid metabolism, where it can serve as a substrate for enzymes involved in the synthesis of glucosinolates in plants .
Table 1: Enzymatic Activity of BCAT4 with this compound
Substrate | Relative Activity (%) at 1 mM | Relative Activity (%) at 5 mM |
---|---|---|
Methionine | 100 | 100 |
This compound | 37 | 65 |
Leucine | 29 | 62 |
Isoleucine | 8 | 8 |
Valine | No activity | No activity |
This table illustrates the relative activity of branched-chain aminotransferase (BCAT4) with various substrates, highlighting this compound's moderate enzymatic interaction compared to methionine .
Antioxidant Properties
Research indicates that this compound exhibits antioxidant properties. In animal studies, supplementation with methionine analogs has been shown to enhance antioxidant capacity and reduce oxidative stress markers such as malondialdehyde (MDA) levels . These findings suggest potential protective effects against cellular damage.
Immune Modulation
In aquaculture studies involving juvenile Pacific white shrimp (Litopenaeus vannamei), dietary supplementation with L-methionine (and by extension, its analogs) improved immune responses. The shrimp exhibited increased lysozyme activity and total antioxidant capacity when fed diets supplemented with methionine derivatives . This enhancement may be attributed to the role of methionine in protein synthesis and immune function.
Case Studies
A notable case study examined the metabolic dysfunctions associated with nicotinamide metabolism in a patient with an unknown neurodegenerative disease. The study highlighted altered levels of methionine and its derivatives, including this compound, suggesting a link between amino acid metabolism and neurological health .
Therapeutic Implications
The biological activities of this compound suggest its potential therapeutic applications in various fields:
- Nutritional Supplementation : Given its role in enhancing antioxidant defenses and immune response, this compound could be beneficial in dietary supplements aimed at improving health outcomes in both humans and animals.
- Neurological Health : The association between amino acid metabolism and neurodegenerative diseases raises the possibility of using this compound as part of therapeutic strategies for neurological conditions.
Properties
CAS No. |
25148-30-5 |
---|---|
Molecular Formula |
C6H13NO2S |
Molecular Weight |
163.24 g/mol |
IUPAC Name |
(2S)-2-amino-5-methylsulfanylpentanoic acid |
InChI |
InChI=1S/C6H13NO2S/c1-10-4-2-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 |
InChI Key |
SFSJZXMDTNDWIX-YFKPBYRVSA-N |
Isomeric SMILES |
CSCCC[C@@H](C(=O)O)N |
Canonical SMILES |
CSCCCC(C(=O)O)N |
melting_point |
247 - 248 °C |
physical_description |
Solid |
Origin of Product |
United States |
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